5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
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Overview
Description
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic compound characterized by its unique structure, which includes a quinazoline core fused with a dioxolo ring and substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the dioxolo ring and subsequent functionalization with the chlorobenzyl and phenyl-oxadiazole groups. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorobenzyl and phenyl-oxadiazole groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of analogs with different substituents on the benzyl or oxadiazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer treatment or antimicrobial activity.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.
Oxadiazole Derivatives: These compounds, like furazolidone, have been studied for their antimicrobial and antiparasitic activities.
Uniqueness
What sets 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione apart is its combination of structural features, which may confer unique biological activities and chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential for scientific research and industrial applications.
Properties
CAS No. |
894932-80-0 |
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Molecular Formula |
C25H17ClN4O5 |
Molecular Weight |
488.88 |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChI Key |
SACLGRTVKOKESX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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